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Compound of Interest

Compound Name:
2-(4-Benzylmorpholin-3-yl)acetic

acid

CAS No.: 111949-91-8

Cat. No.: B185047 Get Quote

Executive Summary
This technical guide provides a comprehensive structural analysis of 4-benzyl-3-

morpholineacetic acid, a critical heterocyclic scaffold often utilized as a precursor in the

synthesis of neurokinin-1 (NK1) receptor antagonists, such as Aprepitant and Fosaprepitant.[1]

The presence of a chiral center at the C3 position and a basic nitrogen at C4 presents unique

analytical challenges regarding stereochemical purity and zwitterionic behavior. This document

outlines self-validating protocols for structural elucidation (NMR/MS), chiral resolution, and

chromatographic quantification, designed to ensure rigorous quality control in drug

development workflows.[1]

Part 1: Structural Elucidation & Spectroscopic
Signature
Molecular Scaffold and Numbering
The molecule consists of a morpholine ring substituted at the nitrogen (position 4) with a benzyl

group and at carbon-3 with an acetic acid moiety.

Formula: C
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H

NO

Molecular Weight: 235.28 g/mol [1]

Key Functional Groups: Tertiary amine (N4), Carboxylic acid (side chain), Ether linkage (O1).

[1]

Nuclear Magnetic Resonance (NMR) Analysis
The NMR profile of this molecule is distinct due to the conformational rigidity of the morpholine

ring and the diastereotopic nature of the protons near the chiral center.

Predicted

H NMR Signature (400 MHz, DMSO-d

):
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Position
Chemical Shift (

)
Multiplicity Mechanistic Insight

N-Benzyl (CH

)
3.40 – 4.10

AB Quartet (

Hz)

The benzyl protons

are diastereotopic due

to the adjacent chiral

center at C3.[1] They

will not appear as a

singlet but as a roofed

AB system.[1]

C3-H 2.90 – 3.10 Multiplet

The chiral proton.[1]

Its coupling constants

(

vs

) indicate the ring

conformation (likely

chair).[1]

Acetic Acid (-CH

-)
2.30 – 2.60

dd (Doublet of

doublets)

These protons are

diastereotopic.[1]

They couple with C3-

H and each other.[1]

Morpholine O-CH 3.50 – 3.80 Multiplet
Deshielded by the

oxygen atom.[1]

Aromatic Ring 7.20 – 7.40 Multiplet (5H)

Typical

monosubstituted

benzene pattern.

Critical Experimental Check:

D

O Exchange: Upon addition of D

O, the carboxylic acid proton (typically broad >10 ppm) will disappear.
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NOESY: To confirm the relative stereochemistry, perform a NOESY experiment. Strong

correlations between the N-benzyl protons and the C3 side chain suggest spatial proximity,

aiding in conformational analysis.[1]

Mass Spectrometry (MS) Fragmentation
Method: ESI-MS (Positive Mode)[1]

[M+H]

: 236.3 m/z[1]

Key Fragment (m/z 91): Tropylium ion (C

H

). A high-abundance peak confirming the presence of the benzyl group.[1]

Key Fragment (m/z 190): Loss of the carboxylic acid moiety (M - COOH), often observed as

a decarboxylation pathway in source.[1]

Part 2: Stereochemical Resolution Strategy
The synthesis of 4-benzyl-3-morpholineacetic acid typically yields a racemate.[1] For

pharmaceutical applications (e.g., Aprepitant synthesis), the (S)-enantiomer is often the desired

pharmacophore.[1]

Chiral Resolution Protocol
Direct asymmetric synthesis is expensive.[1] A more scalable approach involves

Diastereomeric Salt Formation using a chiral acid.

Reagents:

Racemate: (

)-4-benzyl-3-morpholineacetic acid[1]

Resolving Agent: (R,R)-Dibenzoyl-L-tartaric acid ((R,R)-DBTA) or (1S)-(+)-10-

Camphorsulfonic acid (CSA).[1]
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Solvent: Methanol/Isopropanol (1:4 ratio).

Step-by-Step Methodology:

Dissolution: Dissolve 1.0 eq of the racemate in Methanol at 60°C.

Addition: Add 1.0 eq of (R,R)-DBTA dissolved in warm Methanol.

Nucleation: Cool slowly to 40°C. Seed with authentic (S)-salt crystals if available.

Crystallization: Allow to stand at 0-5°C for 12 hours. The less soluble diastereomeric salt

(typically the (S)-amine/(R,R)-acid complex) will precipitate.[1]

Liberation: Filter the salt, suspend in water, and adjust pH to 5.5 (isoelectric point) or extract

with DCM at pH 9 to liberate the free amino acid/zwitterion.[1]

Resolution Logic Diagram
The following diagram illustrates the separation logic and critical decision points.
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Racemic Mixture
(±)-4-benzyl-3-morpholineacetic acid

Diastereomeric Salt Formation
(S-Salt) + (R-Salt)

Add Chiral Acid
(e.g., (R,R)-DBTA)

Fractional Crystallization
Solvent: MeOH/IPA

Solid Phase
(S)-Amine • (R,R)-Acid Salt

Precipitate

Mother Liquor
(R)-Amine enriched

Filtrate

Base Treatment (pH > 9)
Extraction with DCM

Pure (S)-Enantiomer
(>98% ee)

Click to download full resolution via product page

Caption: Workflow for the optical resolution of the racemic morpholine intermediate via

diastereomeric salt crystallization.

Part 3: Analytical Method Development (HPLC)
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To quantify purity and enantiomeric excess (ee), two distinct chromatographic methods are

required.[1]

Achiral Purity Method (Reverse Phase)
Used to detect synthetic impurities (e.g., benzyl chloride, morpholine starting material).[1]

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer pH 2.5).

Mobile Phase B: Acetonitrile.[1][2]

Gradient: 5% B to 90% B over 15 minutes.

Detection: UV at 210 nm (COOH absorption) and 254 nm (Benzyl).

Self-Validation: The zwitterionic nature requires low pH to protonate the carboxylic acid

(suppressing ionization) and ensure sharp peak shape.[1]

Chiral Separation Method (Normal Phase)
Used to determine the Enantiomeric Excess (ee) after resolution.

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1]

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (DEA) : Trifluoroacetic acid (TFA).[1]

Ratio: 90 : 10 : 0.1 : 0.1.[1]

Flow Rate: 1.0 mL/min.[1][2]

Rationale: The DEA blocks non-specific binding of the amine to silanols, while TFA ensures

the carboxylic acid does not cause peak tailing.[1] This "acid-base" additive system is crucial

for amphoteric molecules.[1]

Part 4: Solid-State Characterization[1]
Understanding the solid form is vital for stability.
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Zwitterionic Form: In neutral media, the molecule exists as an internal salt (carboxylate anion

/ ammonium cation). This form usually has a high melting point and low solubility in non-polar

solvents.[1]

HCl Salt: For storage, the hydrochloride salt is often prepared.[1]

XRD Signature: The HCl salt will show a distinct powder X-ray diffraction (PXRD) pattern

compared to the zwitterion.

Hygroscopicity: Monitor water uptake.[1] Morpholine salts can be hygroscopic; storage

under desiccant is recommended.[1]

Synthesis & Analysis Workflow
The following diagram summarizes the lifecycle of the sample from synthesis to final release.

Synthesis
(Alkylation of Morpholine) Crude Isolation RP-HPLC

(Chemical Purity) Chiral ResolutionIf Purity > 95% Chiral HPLC
(Enantiomeric Excess)

NMR / XRD
(Identity Confirmation)

If ee > 98%

Click to download full resolution via product page

Caption: Integrated analytical workflow ensuring chemical and stereochemical integrity before

final structural release.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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morpholineacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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